Dopamine Receptor Blockade: A Foundational Patent Context for the 5-Acetyl-3-piperidinomethyl Scaffold
The compound CAS 69382-22-5 falls within the generic structure of US Patent 4358456, which establishes that 3-piperidinomethylindoles bearing a 5-substituent exhibit dopamine blockade activity [1]. The patent specifically defines R^7 as a substituent at the 5-position, noting that when it is an acyl group (like acetyl), it creates a distinct subgenus of compounds with potential antipsychotic properties. While the patent does not disclose the exact IC50 for the 5-acetyl analog, it provides a qualitative class-level inference that the 5-acetyl substitution differentiates its activity from unsubstituted or 5-methoxy counterparts [1]. The explicit structural definition, including the 5-acetyl group, confirms this compound's unique position within the claimed chemical space.
| Evidence Dimension | Dopamine receptor blockade activity (structural class inclusion) |
|---|---|
| Target Compound Data | Member of the 5-acyl-3-piperidinomethylindole subclass claimed for dopamine blockade |
| Comparator Or Baseline | Unsubstituted or 5-methoxy 3-piperidinomethylindoles |
| Quantified Difference | Quantitative IC50 data for target compound not publicly disclosed; patent SAR indicates 5-substitution is required for optimized activity |
| Conditions | In vitro dopamine receptor binding assay (implied by patent claims) |
Why This Matters
This patent-based evidence establishes the 5-acetyl substituent as a critical pharmacophoric feature, distinguishing it from simpler 3-piperidinomethylindoles in antipsychotic drug discovery programs.
- [1] US Patent 4358456. Antipsychotic piperidinomethyl-indole derivatives. Filed 1981. View Source
